

Application Notes and Protocols for Brivanib Alaninate in Cell Culture Experiments

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Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

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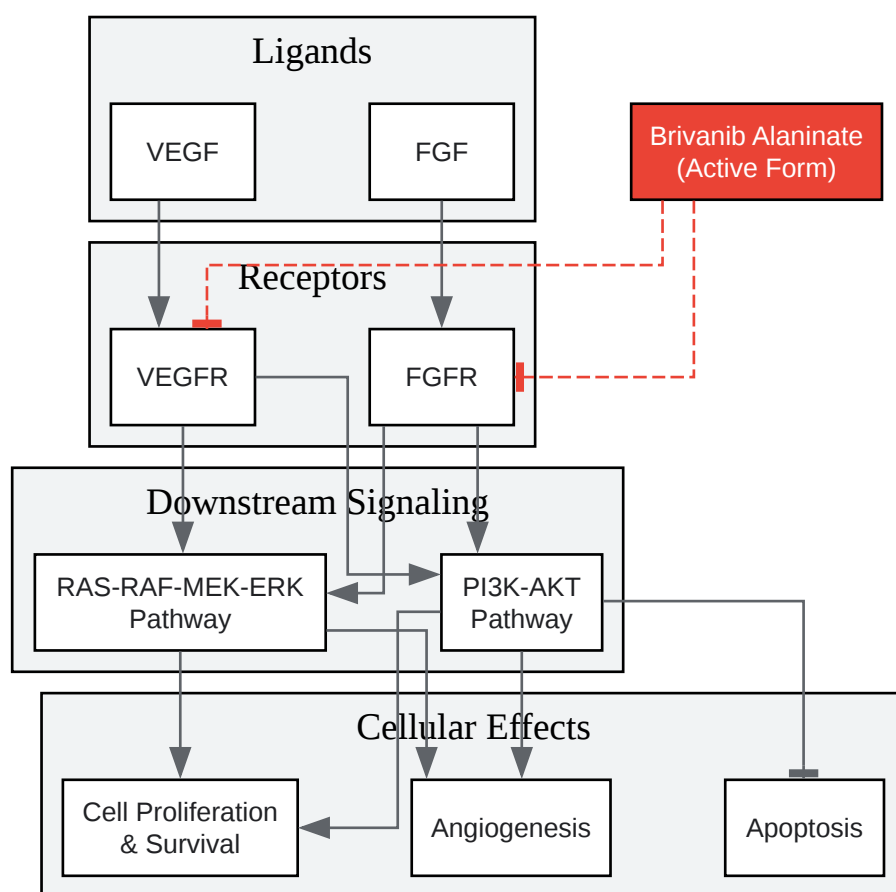
For Researchers, Scientists, and Drug Development Professionals

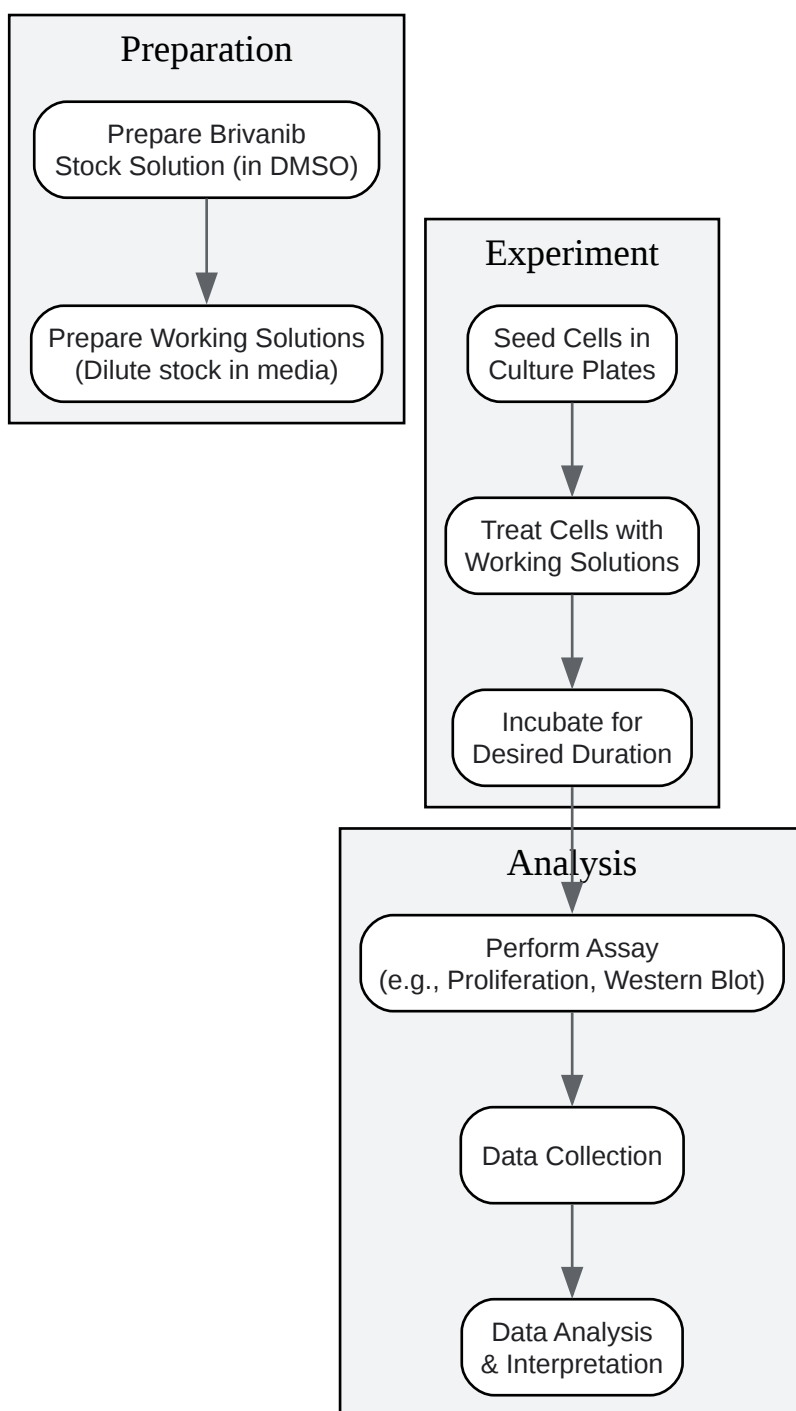
Introduction

Brivanib Alaninate (BMS-582664) is an orally bioavailable prodrug of Brivanib (BMS-540215). [1][2] It functions as a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. [3][4][5] These receptors are key mediators of tumor angiogenesis and proliferation. [6][7] **Brivanib Alaninate's** active form, Brivanib, is an ATP-competitive inhibitor that primarily targets VEGFR-2 and FGFR-1, leading to the suppression of tumor growth, angiogenesis, and the induction of apoptosis. [2][3] These application notes provide comprehensive protocols for the preparation and use of **Brivanib Alaninate** in in vitro cell culture experiments to ensure reliable and reproducible results.

Mechanism of Action

Brivanib Alaninate is hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215). [3] Brivanib targets the ATP-binding site of receptor tyrosine kinases, primarily inhibiting VEGFR and FGFR. [3][6] This blockade disrupts downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial and tumor cell proliferation, migration, and survival. [5][8] The inhibition of these pathways ultimately leads to reduced angiogenesis and direct anti-tumor effects. [5][7]





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